Aroplatin is classified as an organometallic compound and falls under the category of platinum(II) complexes. It is specifically designed as a liposomal formulation to enhance the delivery and efficacy of platinum-based drugs. The compound is derived from the reaction of platinum salts with organic ligands, particularly neodecanoic acid and trans-R,R-1,2-diaminocyclohexane .
Aroplatin is synthesized through a multi-step process that typically involves:
The molecular formula of Aroplatin is with a molecular weight of approximately 651.8 g/mol. The IUPAC name for Aroplatin is (1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(II). The structure features a central platinum atom coordinated to two neodecanoate ligands and two amine groups from the cyclohexane derivative. This configuration allows for significant interaction with biological targets such as DNA .
Aroplatin participates in various chemical reactions including:
Common reagents involved include neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The reactions are typically conducted under controlled conditions to maintain stability and efficacy .
The mechanism of action of Aroplatin involves the formation of reactive platinum complexes that bind to DNA. This binding leads to intra- and inter-strand cross-linking of DNA molecules, inhibiting DNA synthesis and cell division. Specifically, Aroplatin targets the N7 position of guanine bases in DNA, leading to structural alterations that trigger cellular responses such as apoptosis and cell cycle arrest .
Aroplatin exhibits several notable physical and chemical properties:
The encapsulation within liposomes significantly improves its pharmacokinetic profile compared to traditional formulations .
Aroplatin has several scientific applications primarily in oncology:
Platinum-based chemotherapeutics revolutionized oncology following Rosenberg’s accidental discovery of cisplatin’s antitumor properties in 1965 [5] [9]. Cisplatin (cis-diamminedichloroplatinum(II)), approved in 1978, became a first-line treatment for testicular, ovarian, and other solid tumors due to its DNA crosslinking mechanism, which triggers apoptosis in rapidly dividing cancer cells [1] [6]. Despite efficacy, cisplatin’s clinical utility was limited by dose-limiting nephrotoxicity, neurotoxicity, and intrinsic/acquired drug resistance [2] [8].
Second-generation analogues like carboplatin (1986) replaced cisplatin’s chloride ligands with a cyclobutanedicarboxylate moiety, reducing nephrotoxicity but exhibiting cross-resistance and myelosuppression [1] [2]. The third-generation drug oxaliplatin (1996) introduced the 1,2-diaminocyclohexane (DACH) carrier ligand, enabling activity in cisplatin-resistant tumors—particularly colorectal cancers—by forming bulkier, more hydrophobic DNA adducts that evade repair mechanisms [3] [5] [6]. This structural evolution highlighted the critical role of carrier ligands in overcoming resistance, setting the stage for DACH-based liposomal formulations like Aroplatin.
Table 1: Evolution of Key Platinum-Based Chemotherapeutics
Generation | Compound | Structural Innovation | Clinical Limitations |
---|---|---|---|
First | Cisplatin | Square planar Pt(II) with NH₃/Cl ligands | Nephrotoxicity, neurotoxicity, resistance |
Second | Carboplatin | Bidentate CBDCA ligand | Myelosuppression, cross-resistance |
Third | Oxaliplatin | DACH carrier ligand | Neurotoxicity (acute cold sensitivity) |
Liposomal encapsulation emerged as a strategic solution to enhance tumor targeting and mitigate systemic toxicity. Conventional platinum drugs exhibit short circulation half-lives (1.5–3.6 hours for cisplatin) and lack tumor specificity, leading to indiscriminate tissue damage [2] [6]. Liposomes—spherical phospholipid vesicles—leverage the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature permits nanoparticle accumulation, while dysfunctional lymphatic drainage prolongs retention [2] [8].
Aroplatin (L-NDDP) encapsulated cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum(II) within multilamellar liposomes [2] [6]. This design conferred three key advantages:
Table 2: Liposomal Platinum Formulations in Clinical Development
Formulation | Platinum Payload | Liposome Structure | Primary Innovation |
---|---|---|---|
Aroplatin (L-NDDP) | DACH-neodecanoato Pt(II) | Multilamellar | DACH ligand + hydrophobic core |
Lipoplatin™ | Cisplatin | PEGylated unilamellar | Stealth coating for evasion of immune cells |
SPI-77 | Cisplatin | PEGylated unilamellar | High drug-loading capacity |
The DACH ligand in Aroplatin’s design was pivotal in countering cisplatin resistance. Resistance mechanisms include:
DACH-Pt complexes form rigid, chiral DNA adducts that sterically hinder NER proteins like ERCC1-XPF, impairing repair efficiency [3] [7]. Studies comparing DACH-Pt (oxaliplatin, ormaplatin) with cis-diammine-Pt (cisplatin) revealed:
Aroplatin’s DACH-neodecanoato structure amplified these benefits while enabling liposomal compatibility. The hydrophobic neodecanoato ligands facilitated stable encapsulation within lipid bilayers, while DACH ensured activity against resistant malignancies [2] [6].
Table 3: Impact of DACH Ligand on Platinum Drug Resistance Mechanisms
Resistance Mechanism | Cisplatin Response | DACH-Pt (e.g., Aroplatin) Response |
---|---|---|
DNA repair (NER/MMR) | ERCC1 overexpression causes resistance | Adducts evade repair; inhibit ERCC1-XPF activity |
Cellular accumulation | CTR1-dependent uptake | Partially CTR1-independent transport |
Detoxification | GSH conjugation | Lower affinity for sulfhydryl groups |
Platinum Compounds Mentioned: Cisplatin, Carboplatin, Oxaliplatin, Nedaplatin, Heptaplatin, Lobaplatin, Ormaplatin, Aroplatin (L-NDDP).
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7